molecular formula C11H13ClO2 B1363094 (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid CAS No. 55332-38-2

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Cat. No. B1363094
CAS RN: 55332-38-2
M. Wt: 212.67 g/mol
InChI Key: VTJMSIIXXKNIDJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid” belong to the class of organic compounds known as chlorobenzenes. Chlorobenzenes are compounds containing one or more chlorine atoms attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a benzene ring (a hexagonal ring of carbon atoms) with a chlorine atom attached (the “4-Chlorophenyl” part of the name), and a three-carbon chain (the “3-methylbutanoic acid” part of the name) with a carboxylic acid group (-COOH) at the end .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the exact structure of the compound .

Scientific Research Applications

Pyrethroid Synthesis

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid has been utilized in the synthesis of a novel series of pyrethroids. These compounds were designed by connecting various eugenol derivatives to 2-(4-chlorophenyl)-3-methylbutanoic acid. The synthesized pyrethroids demonstrated significant insecticidal activity, especially against the fourth instar larvae of Culex pipens quinquefasciatus. Variations in the substituents led to compounds with different levels of contact toxicity, with compound 3a showing the highest activity, indicating its potential for further investigation (Wang et al., 2012).

Synthesis of Dysideaproline E

This compound has also been used as an intermediate in the synthesis of dysideaproline E, a complex organic molecule. The research involved preparing (S)-4,4-Dichloro-3-methylbutanoic acid from commercially available materials, utilizing organocatalytic transfer hydrogenation. The resulting compound was pivotal in confirming the structure of dysideaproline E, a natural product, through its first total synthesis (Owusu-Ansah et al., 2011).

Study of Aminobutanoic Acid Derivatives

Research on β-substituted γ-aminobutyric acid derivatives, which exhibit high pharmacological activity, has involved 2-(4-chlorophenyl)-3-methylbutanoic acid. The study focused on the synthesis and structure analysis of 3,4-disubstituted aminobutanoic acids, demonstrating the relevance of such compounds in the development of pharmacologically active substances (Vasil'eva et al., 2016).

Safety And Hazards

Like all chemicals, handling should be done with appropriate safety precautions. Chlorobenzenes can be harmful if inhaled, and carboxylic acids can be corrosive .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its reactivity, stability, and possible uses in fields like medicine or materials science .

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMSIIXXKNIDJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357550
Record name (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

CAS RN

55332-38-2
Record name (αS)-4-Chloro-α-(1-methylethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55332-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1.8 grams (0.0078 mole) of cyano(6-(3-fluorophenoxy)-2-pyridine methanol and 2.4 grams (0.0098 mole) of 2-isopropyl-2-(4-chlorophenyl)-acetic acid chloride in 50 milliliters of anhydrous ether was added 3 milliliters of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was successively washed with water, dilute hydrochloric acid, dilute sodium hydroxide, dilute sodium bicarbonate, dilute hydrochloric acid and water and thereafter dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.6 grams of 4-chloro-α-(1-methylethyl)benzeneacetic acid:cyano(6-(3-fluorophenoxy)-2-pyridinyl)methyl ester product as a viscous yellow oil having a refractive index of nD25 =1.5560. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). In addition, upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 65.52, 4.74 and 6.18 percent, respectively, as compared with theoretical contents of 65.66, 4.59 and 6.38 percent, respectively, as calculated for the above-named compound (Compound No. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution was prepared by admixing 3.0 grams (0.014 mole) of 6-(phenoxy)picolinalcohol, 3.5 grams (0.015 mole) of 2-isopropyl-2-(4-chlorophenyl)acetic acid chloride 10 milliliters of triethylammonium and 100 milliliters of dry ether. The reaction mixture was agitated at room temperature for 1 hour. The resulting reaction product mixture was successively washed with dilute hydrochloric acid, dilute sodium hydroxide, dried over anhydrous magnesium sulfate, filtered through silica gel and concentrated to give 5.3 grams of the desired 4-chloro-α-(1-methylethyl)benzeneacetic acid:(6-phenoxy-2-pyridinyl)methyl ester. The product, a viscous yellow oil, had a refractive index of 1.5664 and the structure of the product was confirmed by NMR. Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 68.83, 5.19 and 3.10 percent, respectively, as compared with the theoretical contents of 69.78, 5.60 and 3.54 percent, respectively, as calculated for the above named compounds (Compound No. 2).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution was prepared by admixing 3.0 grams (0.014 mole) of 6-(phenoxy)picolinalcohol, 3.5 grams (0.015 mole) of 2-isopropyl-2-(4-chlorophenyl)acetic acid chloride 10 milliliters of triethylamine and 100 milliliters of dry ether. The reaction mixture was agitated at room temperature for 1 hour. The resulting reaction product mixture was successively washed with dilute hydrochloric acid, dilute sodium hydroxide, dried over anhydrous magnesium sulfate, filtered through silica gel and concentrated to give 5.3 grams of the desired 4-chloro-α-(1-methylethyl)benzeneacetic acid:(6-phenoxy-2-pyridinyl)methyl ester. The product, a viscous yellow oil, had a refractive index of 1.5664 and the structure of the product was confirmed by NMR. Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 68.83, 5.19 and 3.10 percent, respectively, as compared with the theoretical contents of 69.78, 5.60 and 3.54 percent, respectively, as calculated for the above named compounds (Compound No. 2).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 2
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 4
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 5
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Citations

For This Compound
24
Citations
Y Crameri, J Foricher, M Scalone, R Schmid - Tetrahedron: Asymmetry, 1997 - Elsevier
A short, technically feasible route was developed for the synthesis of (S)2-(4-fluorophenyl)-3-methylbutanoic acid (S)- 2 with an overall yield of 80% starting from 4-fluorophenylacetic …
Number of citations: 32 www.sciencedirect.com
T Fujisawa, M Kurosawa, T Katagi - Journal of agricultural and …, 2006 - ACS Publications
Uptake and transformation of 14 C-labeled metabolites from several pesticides, 3-methyl-4-nitrophenol (1), 3,5-dichloroaniline (2), 3-phenoxybenzoic acid (3), (R,S)-2-(4-chlorophenyl)-3…
Number of citations: 25 pubs.acs.org
M Inagaki, J Hiratake, T Nishioka… - The Journal of Organic …, 1992 - ACS Publications
A novel one-potsynthesis of optically active cyanohydrin acetates from aldehydes has been accomplished by lipase-catalyzed kinetic resolutioncoupled with in situ formation and …
Number of citations: 167 pubs.acs.org
O Piccolo, F Spreafico, G Visentin… - The Journal of Organic …, 1987 - ACS Publications
The preparation of (S)-2-(4'-isobutylphenyl) propionic acid ((S)-Ibuprofen)(82% optical purity) and (S)-2-(6'-methoxy-2'-naphthyl) propionic acid (Naproxen)(96% optical purity) has been …
Number of citations: 65 pubs.acs.org
FD Mills, GD Mills Jr, RT Brown - Journal of Agricultural and Food …, 1989 - ACS Publications
RESULTS AND DISCUSSION Two significant difficulties existed that prevented a useful and general synthesis of the methylene-linked py-rethroids:(1) a straightforward preparation of …
Number of citations: 7 pubs.acs.org
RH Lemus, EB Skibo - The Journal of Organic Chemistry, 1992 - ACS Publications
Pyrimido [4, 5-g] quinazolinequinone derivatives were synthesized as anthraquinone-like reductive alkylating agents. Like many naturally-occurring antibiotics, these quinone …
Number of citations: 21 pubs.acs.org
A Sharma, V Kumar, SK Kohli, R Kaur… - Pesticides in Crop …, 2020 - Wiley Online Library
Pesticides are extensively used to control crop damage caused by a wide variety of pests. After application, pesticides persist in plants, insects, soil microbes, and aquatic organisms …
Number of citations: 9 onlinelibrary.wiley.com
JP Marino, E Laborde - The Journal of Organic Chemistry, 1987 - ACS Publications
A new strategy for [3+ 2] annulation utilizes the combination of a three-car bon synthon in the form of a 7-0x0-ester enolate with a two-carbon Michael acceptor. The enolate synthon is …
Number of citations: 33 pubs.acs.org
PK Srivastava, VP Singh, A Singh, DK Tripathi, S Singh… - 2020 - books.google.com
A guide to the diversity of pesticides used in modern agricultural practices, and the relevant social and environmental issues Pesticides in Crop Production offers an important resource …
Number of citations: 31 books.google.com
J Xu, Y Shen, Y Zheng, G Smith, XS Sun… - Food Reviews …, 2023 - Taylor & Francis
With continuous global population growth, the challenges of expanding demand for sufficient and nutritious foods need to be addressed by exploring new and supplemental agricultural …
Number of citations: 26 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.